Nitrofor
Overview
Description
Nitrofor is a compound that belongs to the class of nitro compounds, characterized by the presence of one or more nitro functional groups (NO₂) attached to a carbon atom. Nitro compounds are known for their diverse reactivity and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
Mechanism of Action
Safety and Hazards
Future Directions
Clinical studies in relevant patient populations are needed with commercially available Nitrofurantoin formulations at approved dosing regimens to more fully characterize their PK profiles, and to investigate the influence of patient characteristics on these profiles in order to optimize efficacy and avoid toxicity and emergence .
Preparation Methods
Nitrofor can be synthesized through several methods, including:
Direct Nitration: This involves the reaction of a hydrocarbon with nitric acid, often in the presence of sulfuric acid as a catalyst.
Nitrite Substitution: This method involves the reaction of alkyl halides with silver nitrite in an aqueous medium.
Oxidation of Amines: Primary amines can be oxidized to nitro compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Chemical Reactions Analysis
Nitrofor undergoes various chemical reactions, including:
Comparison with Similar Compounds
Nitrofor is similar to other nitro compounds such as nitrobenzene, nitroglycerin, and trinitrotoluene (TNT). this compound is unique due to its specific reactivity and stability under various conditions . Unlike nitrobenzene, which is primarily used as a solvent and intermediate in chemical synthesis, this compound has broader applications in pharmaceuticals and materials science . Compared to nitroglycerin and TNT, which are mainly used as explosives, this compound’s applications are more diverse and include significant roles in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLHXVBITYTYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200531 | |
Record name | Nitrofor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5254-27-3 | |
Record name | Nitrofor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrofor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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